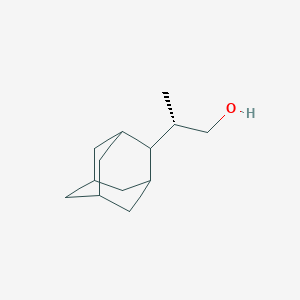

(2S)-2-(2-Adamantyl)propan-1-ol

説明

特性

IUPAC Name |

(2S)-2-(2-adamantyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEOFCJCSFJASP-GLFGPFBSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Adamantyl)propan-1-ol typically involves the following steps:

Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.

Grignard Reaction: The 1-bromoadamantane is then reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent, adamantylmagnesium bromide.

Addition to a Carbonyl Compound: The Grignard reagent is subsequently added to a chiral carbonyl compound, such as (S)-2-chloropropanol, under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(2S)-2-(2-Adamantyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: SOCl2, PBr3

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alkanes

Substitution: Alkyl halides

科学的研究の応用

Medicinal Chemistry

Biological Activity

The compound exhibits notable biological activities, including antiviral and anticancer properties. The adamantyl moiety increases binding affinity to biological targets such as enzymes and receptors, which can lead to enhanced pharmacological effects. Research indicates that derivatives of adamantane can modulate enzyme activities and receptor interactions, making them valuable in drug design and development.

Drug Design Scaffold

Due to its chiral nature, (2S)-2-(2-Adamantyl)propan-1-ol serves as a scaffold for designing new pharmaceuticals. Its ability to influence molecular interactions allows it to be utilized in creating compounds with improved therapeutic profiles. For instance, studies have shown that modifications of the adamantane structure can significantly impact the biological activity and selectivity of related compounds.

Asymmetric Synthesis

The compound is also employed in asymmetric synthesis due to its chiral center. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals to ensure efficacy and reduce side effects. The steric hindrance provided by the adamantyl group aids in controlling the stereochemical outcome of reactions.

Structural Comparisons

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (2R)-2-(2-Adamantyl)propan-1-ol | Enantiomer of (2S)-2-(2-Adamantyl)propan | Similar chemical properties but different biological activity |

| 2-(2-Adamantyl)ethanol | Shorter carbon chain | Different reactivity and applications |

| 2-(2-Adamantyl)propan-2-ol | Hydroxyl group on second carbon | Distinct chemical behavior due to structural differences |

This table highlights how variations in structural features can lead to differences in biological activity and utility.

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives with adamantane structures exhibit potent antiviral properties. For example, certain adamantane derivatives have been shown to inhibit viral replication by interfering with viral protein functions, making them candidates for further development as antiviral agents.

Case Study 2: Anticancer Properties

In another study, this compound was evaluated for its anticancer potential. The results indicated that modifications to the adamantyl group could enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new chemotherapeutics based on this compound.

作用機序

The mechanism of action of (2S)-2-(2-Adamantyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance and rigidity, which can enhance the binding affinity and selectivity of the compound for its target. The hydroxyl group can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares (2S)-2-(2-Adamantyl)propan-1-ol with structurally related adamantyl alcohols and other propanol derivatives, emphasizing differences in molecular structure, physicochemical properties, and functional roles.

Structural and Physicochemical Comparisons

Key Observations:

Hydroxyl Position : The primary alcohol in this compound contrasts with the secondary alcohol in 2-(1-Adamantyl)propan-2-ol. Primary alcohols typically exhibit higher reactivity in oxidation reactions (e.g., to carboxylic acids) compared to secondary alcohols .

Adamantyl Substitution : The 2-adamantyl group in the target compound may induce distinct steric effects compared to the 1-adamantyl isomer. Adamantane’s rigid structure reduces solubility in polar solvents, but positional differences could alter interactions in host-guest or receptor-binding contexts.

Chirality: Both this compound and (S)-2-Amino-1,1-diphenylpropan-1-ol highlight the role of stereochemistry in biological activity. Enantiomers often differ in pharmacokinetics or receptor affinity, though specific data for the target compound remain unreported .

Q & A

Q. What are the optimal synthetic routes for (2S)-2-(2-Adamantyl)propan-1-ol, and how do reaction conditions influence stereochemical purity?

The synthesis of this compound typically involves enantioselective methods, such as asymmetric reduction of ketone precursors or resolution of racemic mixtures. Key factors include:

- Catalyst choice : Chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation .

- Solvent and temperature : Polar aprotic solvents (e.g., THF) at controlled temperatures (0–25°C) to minimize racemization .

- Purification : Column chromatography with chiral stationary phases or recrystallization to achieve >98% enantiomeric excess . Methodological Tip: Monitor reaction progress via chiral HPLC or polarimetry to verify stereochemical integrity.

Q. How can researchers characterize the physical and chemical properties of this compound?

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous adamantyl alcohols require:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential volatility .

- Storage : Inert atmosphere (argon) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The adamantyl group’s rigidity and electron-donating effects:

- Steric hindrance : Slows SN2 reactions but stabilizes carbocation intermediates in SN1 pathways .

- Oxidation resistance : The bulky structure protects the hydroxyl group from rapid oxidation, enabling selective functionalization (e.g., to ketones) under mild conditions . Experimental Design: Compare reaction kinetics with non-adamantyl analogs using O isotopic labeling to track oxygen migration .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Impurity profiles : Trace solvents or diastereomers in synthesized batches can skew bioassay results. Validate purity via H NMR and mass spectrometry .

- Assay variability : Use standardized cell lines (e.g., HEK293 for receptor binding) and replicate experiments ≥3 times . Case Study: A 2020 study found divergent IC values (5 μM vs. 20 μM) for enzyme inhibition; reanalysis identified residual DMSO as an interferent .

Q. Can computational methods predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations are effective for:

- Binding affinity estimation : Adamantyl’s hydrophobic surface complements aromatic pockets in enzymes like cyclooxygenase-2 .

- Stereochemical effects : The (S)-configuration may enhance hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) . Validation: Cross-reference docking scores with experimental IC values from enzyme inhibition assays .

Q. How does the stereochemistry of this compound impact its crystallographic packing and material properties?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Hydrogen-bonding networks : The (S)-enantiomer forms helical chains via O-H···O interactions, influencing melting points and solubility .

- Packing efficiency : Adamantyl’s symmetry reduces lattice defects, enhancing thermal stability compared to racemic mixtures . Methodological Note: Grow crystals via slow evaporation in hexane/ethyl acetate (1:1) for optimal diffraction quality .

Contradictions and Open Questions

- Conflicting solubility data : Some studies report aqueous solubility, while others classify it as lipid-soluble. This may arise from polymorphic forms .

- Biological activity mechanisms : Whether effects are due to direct target binding or metabolite action remains unclear. Isotope tracing and knockout models are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。